molecular formula C22H19BrN2O3S B384338 benzyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609794-75-4

benzyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B384338
CAS No.: 609794-75-4
M. Wt: 471.4g/mol
InChI Key: JCQYYMQDKDVTMY-UHFFFAOYSA-N
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Description

Overview of Pyrimido[2,1-b]Thiazine Derivatives

Pyrimido[2,1-b]thiazines are nitrogen-sulfur heterocycles formed by the fusion of pyrimidine and 1,3-thiazine rings. Their structural diversity arises from variations in substituents at positions 6, 7, and 8, which modulate electronic and steric properties (Torres-García et al., 2016). Key synthetic routes include:

  • Cyclocondensation reactions between thiourea derivatives and α,β-unsaturated carbonyl compounds.
  • Multicomponent reactions using catalytic systems like magnetic nanocatalysts for improved efficiency.

Table 1: Structural Features of Representative Pyrimido[2,1-b]Thiazines

Compound Name Substituents (Position) Key Functional Groups
Target compound (this review) 2-Bromophenyl (C6), Methyl (C8), Benzyl ester (C7) Bromoaryl, Ester, Ketone
Ethyl 6-(3-bromophenyl) derivative 3-Bromophenyl (C6) Ethyl ester, Methyl
Benzyl 6-(4-methoxyphenyl) derivative 4-Methoxyphenyl (C6) Methoxy, Benzyl ester

These derivatives exhibit broad bioactivity, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.

Significance of Benzyl 6-(2-Bromophenyl)-8-Methyl-4-Oxo-3,4-Dihydro-2H,6H-Pyrimido[2,1-b]Thiazine-7-Carboxylate

The bromophenyl group at C6 enhances electrophilicity, enabling nucleophilic aromatic substitutions for further derivatization. The benzyl ester at C7 improves lipid solubility, facilitating cellular uptake in biological assays. Recent studies highlight its:

  • Antimicrobial potential : Demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli at MIC values of 128–256 µg/mL.
  • Anticancer activity : Structural analogs induce apoptosis in breast cancer (MCF-7) cells via caspase-3 activation.

Historical Context of Pyrimidothiazine Research

Early work in the 1960s focused on thiazine synthesis via thiourea cyclization. The 1990s saw advances in antimicrobial screening, with Pecorari et al. (1991) identifying pyrimido[2,1-b]thiazines as gram-positive antibacterial agents. Recent innovations include:

  • Green chemistry approaches : Solvent-free syntheses using ZnO nanoparticles (yields >90%).
  • Asymmetric catalysis : Chiral derivatives with enantiomeric excess >95%.

Current Challenges and Opportunities in Pyrimidothiazine Chemistry

Challenges :

  • Low solubility of brominated derivatives in aqueous media.
  • Limited scalability of multistep syntheses.

Opportunities :

  • Computational design : QSAR models to predict bioactivity.
  • Hybrid scaffolds : Fusion with triazoles or purines for enhanced efficacy.

Aims and Objectives of Current Research

This review aims to:

  • Systematize synthetic methodologies for the target compound.
  • Evaluate structure-activity relationships (SAR) relative to analogs.
  • Identify gaps in mechanistic understanding of its biological effects.

Future directions emphasize sustainable synthesis and in vivo validation of therapeutic potential.

Properties

IUPAC Name

benzyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c1-14-19(21(27)28-13-15-7-3-2-4-8-15)20(16-9-5-6-10-17(16)23)25-18(26)11-12-29-22(25)24-14/h2-10,20H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQYYMQDKDVTMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CC=C3Br)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609794-75-4
Record name BENZYL 6-(2-BROMOPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

Benzyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound belonging to the pyrimido[2,1-b][1,3]thiazine family. This compound is characterized by its unique chemical structure and has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16BrN3O3SC_{18}H_{16}BrN_3O_3S with a molecular weight of approximately 404.31 g/mol. The compound features a pyrimidothiazine core structure, which is essential for its biological activity.

Biological Activity Overview

Research indicates that derivatives of pyrimidothiazines often exhibit significant biological activities. Key findings regarding the biological activity of this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its structural similarity to other known antimicrobial agents supports this potential.
  • Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cells in vitro. Mechanistic studies indicate that it may induce apoptosis in tumor cells by interacting with specific molecular targets.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrimidothiazine derivatives, including this compound. The results demonstrated significant inhibition of Gram-positive and Gram-negative bacteria:

CompoundActivityTested Strains
Benzyl 6-(2-bromophenyl)-8-methyl...ModerateS. aureus, E. coli
Ethyl 6-(3-chlorophenyl)-8-methyl...HighS. aureus
Prop-2-en-1-yl 8-methyl...LowE. coli

The benzyl derivative showed moderate activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The findings indicated:

Cell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)15Induction of apoptosis
A549 (lung cancer)20Cell cycle arrest
HeLa (cervical cancer)25Inhibition of proliferation

The compound was found to induce apoptosis through the intrinsic pathway by activating caspases and altering mitochondrial membrane potential .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It may modulate receptor activity that plays a role in cell survival and apoptosis.

Scientific Research Applications

Biological Activities

Benzyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exhibits a range of biological activities that underscore its potential in medicinal applications:

Anticancer Properties

Research indicates that this compound may inhibit the proliferation of various cancer cell lines. Mechanistic studies suggest that it could modulate cell signaling pathways involved in tumor growth and metastasis. For instance, compounds within the thiazine class have shown effectiveness against breast cancer cells by inhibiting tumor progression .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. Preliminary studies suggest it may interact with specific enzymes or receptors involved in inflammatory pathways. This could pave the way for its use in treating inflammatory diseases .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity. Further investigation into its efficacy against bacterial and fungal strains is warranted .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of thiazine derivatives, this compound was evaluated against breast cancer cell lines. The results indicated significant inhibition of cell proliferation at certain concentrations compared to control groups. The study highlighted the need for further exploration into its mechanisms of action and potential as a lead compound in cancer therapy .

Case Study 2: Synthesis and Characterization

A comprehensive study focused on synthesizing various thiazine derivatives, including this compound. The researchers optimized reaction conditions to improve yield and purity while characterizing the compound using NMR and mass spectrometry techniques. This study laid foundational work for future pharmacological evaluations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen Substituents: Bromine vs. Chlorine

The substitution of bromine (Br) with chlorine (Cl) at the phenyl ring significantly alters physicochemical properties. For example:

  • Benzyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (C₂₂H₁₉ClN₂O₃S, MW: 426.9 g/mol) has a lower molecular weight and reduced polarizability compared to the brominated analog. The electron-withdrawing effect of Cl may influence reactivity in nucleophilic substitution or cross-coupling reactions .
  • Ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (C₁₇H₁₇BrN₂O₃S, MW: 409.3 g/mol) demonstrates the impact of para-bromine substitution. Predicted properties include a density of 1.55 g/cm³ and boiling point of 506.7°C, suggesting higher volatility than the ortho-brominated target compound .
Positional Isomerism: Ortho vs. Para Substitution

In contrast, para-substituted analogs (e.g., 4-bromo or 4-chloro) offer less steric interference and enhanced electronic conjugation .

Ester Group Modifications

The benzyl ester in the target compound contrasts with smaller or functionalized esters in analogs:

  • Ethyl ester analogs (e.g., C₁₇H₁₇BrN₂O₃S) exhibit lower molecular weights (409.3 g/mol) and higher predicted acidity (pKa ≈ -0.91) compared to benzyl esters, which may enhance solubility in polar solvents .
  • 2-Methoxyethyl esters (e.g., 2-methoxyethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate) introduce ether oxygen atoms, improving hydrophilicity and metabolic stability relative to benzyl groups .

Core Heterocycle Variations

Pyrimido[2,1-b][1,3]thiazine derivatives differ from pyrimido oxazines (e.g., 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenylpyrimido[2,1-b][1,3]oxazine-7-carbonitrile), where sulfur is replaced by oxygen. The methylthio group in oxazines acts as a leaving group, enabling nucleophilic substitution—a feature absent in thiazines .

Physicochemical and Structural Data

Table 1: Key Properties of Pyrimido[2,1-b][1,3]thiazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Ester Group Key Properties
Target Compound C₂₂H₁₉BrN₂O₃S 471.3 2-Bromophenyl (6) Benzyl CCS (M+H⁺): 185.8 Ų
Chlorophenyl Analog C₂₂H₁₉ClN₂O₃S 426.9 4-Chlorophenyl (6) Benzyl Lower polarizability vs. Br
Ethyl 4-Bromophenyl Analog C₁₇H₁₇BrN₂O₃S 409.3 4-Bromophenyl (6) Ethyl Predicted boiling point: 506.7°C
2-Methoxyethyl Ester Analog Not Reported ~463* 2-Bromophenyl (6) 2-Methoxyethyl Enhanced hydrophilicity

*Estimated based on structural similarity.

Table 2: Predicted Collision Cross-Section (CCS) of Target Compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 471.03725 185.8
[M+Na]⁺ 493.01919 191.4
[M+NH₄]⁺ 488.06379 190.0

Preparation Methods

Three-Component Reaction Optimization

A representative protocol involves reacting tert-butyl isocyanide (1.2 equiv), dimethyl acetylenedicarboxylate (DMAD, 1.5 equiv), and 2-amino-4H-1,3-thiazin-4-one (1.0 equiv) in dichloromethane at reflux for 12–24 hours. The reaction proceeds through a Michael addition-cyclization sequence, yielding dihydropyrimido-thiazine dicarboxylates with 70–85% efficiency (Table 1).

Table 1: Three-component reaction parameters for pyrimido-thiazine synthesis

ComponentEquivalentsSolventTemperatureTime (h)Yield (%)
tert-Butyl isocyanide1.2CH2Cl2Reflux1882
DMAD1.5Toluene110°C2476
2-Amino-4H-thiazin-4-one1.0THF65°C1285

Critical to achieving high yields is the use of electron-deficient alkynes like DMAD, which facilitate [2+2] cycloaddition with the thiazine ring. The bromophenyl substituent at position 6 is introduced either during the initial MCR by employing pre-halogenated thiazinone precursors or via post-synthetic functionalization.

Stepwise Synthesis via Condensation and Cyclization

Alternative routes employ sequential condensation reactions to build the heterocyclic framework. A two-step protocol developed by Van den Bogaert et al. involves:

Thiazinone Intermediate Preparation

2-Amino-4H-1,3-thiazin-4-one is synthesized from thiourea and α-haloketones under basic conditions (K2CO3, EtOH, reflux, 6 h). Bromine incorporation at the phenyl ring is achieved using N-bromosuccinimide (NBS) in CCl4 under radical initiation (AIBN, 70°C, 3 h), yielding 2-amino-5-bromo-4H-1,3-thiazin-4-one with 89% regioselectivity.

Pyrimido-Thiazine Ring Closure

The thiazinone intermediate undergoes cyclocondensation with benzyl glyoxylate hemiacetal in the presence of p-toluenesulfonic acid (PTSA, 0.1 equiv) in toluene (110°C, 8 h). This step forms the pyrimidine ring while introducing the benzyl carboxylate moiety at position 7.

Key observation : Excess glyoxylate (1.5 equiv) suppresses dimerization side reactions, improving isolated yields from 68% to 83%.

Halogenation Strategies for Bromophenyl Incorporation

Direct bromination of pre-assembled pyrimido-thiazines faces challenges due to the compound’s sensitivity to electrophilic aromatic substitution conditions. Two validated approaches include:

Suzuki-Miyaura Cross-Coupling

Post-cyclization introduction of the 2-bromophenyl group is achieved via palladium-catalyzed coupling. Using Pd(PPh3)4 (5 mol%), the thiazine-bound boronic ester reacts with 2-bromophenyl iodide in dioxane/H2O (4:1) at 90°C for 12 h, attaining 78% coupling efficiency.

Pre-Halogenated Building Blocks

Synthesis from 2-bromo-3-aminobenzoic acid derivatives circumvents late-stage halogenation. Condensation with thiourea and ethyl acetoacetate in HCl/EtOH generates the bromophenyl-substituted thiazinone precursor in one pot (62% yield).

Esterification and Protecting Group Strategies

The benzyl carboxylate group is introduced via three primary methods:

Direct Benzylation

Reaction of the pyrimido-thiazine carboxylic acid with benzyl bromide (2.0 equiv) in DMF using K2CO3 (3.0 equiv) at 60°C for 6 h provides 91% esterification yield.

Mixed Carbonate Activation

Carbodiimide-mediated coupling (EDC/HOBt) of the acid with benzyl alcohol in CH2Cl2 achieves milder conditions (25°C, 24 h, 85% yield). This method prevents epimerization at the methyl-bearing carbon (C8).

Industrial-Scale Optimization Considerations

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID, 10 mL volume) enable rapid mixing and heat transfer for the exothermic cyclocondensation step. Residence times of 30–60 seconds at 140°C increase throughput to 1.2 kg/day with 94% conversion.

Crystallization-Induced Diastereomer Resolution

The C6 stereocenter is prone to racemization during synthesis. Adding (R)-1-phenylethylamine (1.2 equiv) during final crystallization enantioenriches the product to 98% ee, as confirmed by chiral HPLC .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for benzyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate?

  • Methodology : Multi-step synthesis typically involves cyclocondensation of substituted pyrimidine-thiazine precursors. For example, analogous compounds in the pyrimido-thiazine class are synthesized via nucleophilic substitution, followed by ring closure under acidic or basic conditions. Advanced purification techniques (e.g., column chromatography, crystallization) are critical for isolating high-purity products .
  • Key Considerations : Optimize reaction stoichiometry to minimize byproducts (e.g., dimerization) and monitor intermediates via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., bromophenyl, methyl groups) and assess diastereotopic protons in the thiazine ring.
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., stereochemistry, hydrogen bonding) using SHELX programs for data refinement .
  • IR/UV-Vis : Identify carbonyl (C=O) and conjugated π-system absorption bands to validate tautomeric forms .

Q. What are the solubility and stability profiles under experimental conditions?

  • Methodology : Conduct stability studies in solvents (DMSO, ethanol) and buffer systems (pH 4–9) using accelerated degradation protocols (heat, light). Monitor decomposition via LC-MS to identify labile groups (e.g., ester or bromophenyl moieties) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodology :

  • Perform 2D NMR (COSY, NOESY) to clarify proton-proton correlations and spatial arrangements.
  • Use DFT calculations to model expected NMR chemical shifts and compare with experimental data.
  • Re-refine X-ray data with SHELXL to verify hydrogen atom positions and thermal displacement parameters .
    • Case Study : A similar pyrimido-thiazine derivative showed discrepancies in carbonyl orientation between NMR and X-ray; DFT modeling reconciled these by identifying dynamic equilibria in solution .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in pyrimido-thiazine derivatives?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified bromophenyl, methyl, or carboxylate groups (e.g., 3,4-dichlorophenyl or trifluoromethyl substitutions) .
  • Biological Assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays. Correlate IC50_{50} values with electronic (Hammett σ) or steric (Taft Es) parameters.
    • Example : Ethyl 2-(2,4-dichlorobenzylidene)-5-aryl analogs demonstrated enhanced activity against metabolic enzymes due to electron-withdrawing substituents .

Q. How can crystallographic data be leveraged to predict intermolecular interactions (e.g., in co-crystals)?

  • Methodology :

  • Analyze packing motifs (π-π stacking, halogen bonding) using Mercury software.
  • Design co-crystals with pharmaceutically relevant coformers (e.g., carboxylic acids) to improve solubility.
    • Case Study : A thiazolo[3,2-a]pyrimidine derivative formed stable co-crystals with DMF via C=O\cdotsH-N hydrogen bonds, validated via SHELXL refinement .

Data Contradiction Analysis

Q. What experimental approaches address discrepancies between computational and empirical solubility predictions?

  • Methodology :

  • Compare COSMO-RS simulations with experimental solubility measurements in polar/nonpolar solvents.
  • Identify outliers (e.g., underestimated solubility in DMSO due to aggregation) using dynamic light scattering (DLS) .

Q. How should unexpected biological activity (e.g., off-target effects) be investigated?

  • Methodology :

  • Perform target deconvolution via chemoproteomics (e.g., affinity chromatography with immobilized compound).
  • Validate hits using SPR or ITC to measure binding constants.
    • Example : A related 3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine showed off-target binding to cytochrome P450 enzymes, confirmed via enzyme inhibition assays .

Comparative Structural Analysis

Analog Substituents Key Modifications Biological Activity Reference
Ethyl 2-(2,4-dichlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate2,4-dichloro, 3,4-dimethoxyEnhanced electron-withdrawing groupsImproved enzyme inhibition (IC50_{50} = 0.8 μM)
Benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate4-chloro, methylthioIncreased lipophilicityModerate antimicrobial activity (MIC = 16 μg/mL)

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